molecular formula C11H9F5O3 B1645552 Ethyl 2-(pentafluorophenoxy)propanoate

Ethyl 2-(pentafluorophenoxy)propanoate

Cat. No.: B1645552
M. Wt: 284.18 g/mol
InChI Key: VCQFSQDJGXKDLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(pentafluorophenoxy)propanoate is a fluorinated ester derivative characterized by a pentafluorophenoxy group attached to the propanoate backbone. The pentafluoro substitution enhances lipophilicity and metabolic stability, making it a candidate for pesticidal formulations or specialty polymers .

Properties

Molecular Formula

C11H9F5O3

Molecular Weight

284.18 g/mol

IUPAC Name

ethyl 2-(2,3,4,5,6-pentafluorophenoxy)propanoate

InChI

InChI=1S/C11H9F5O3/c1-3-18-11(17)4(2)19-10-8(15)6(13)5(12)7(14)9(10)16/h4H,3H2,1-2H3

InChI Key

VCQFSQDJGXKDLZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

CCOC(=O)C(C)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Key Applications/Properties
Ethyl 2-(pentafluorophenoxy)propanoate C₁₁H₉F₅O₃ Pentafluorophenoxy High lipophilicity; potential herbicide
Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate C₁₃H₁₅NO₃ 4-Cyanomethylphenoxy Soluble epoxide hydrolase inhibitor; NMR δ 1.51 (d), 4.15 (q)
2-Phenoxyethyl propionate C₁₁H₁₄O₃ Phenoxyethyl Solvent/plasticizer; simpler structure, lower stability
Quizalofop ethyl ester C₁₉H₁₇ClN₂O₄ 4-(6-Chloroquinoxalinyloxy)phenoxy Herbicide; chiral specificity
Fenoxaprop ethyl ester C₁₈H₁₆ClNO₅ 4-((6-Chloro-2-benzoxazolyl)oxy)phenoxy Broad-spectrum herbicide

Physical and Chemical Properties

  • Electron Effects: The pentafluorophenoxy group in this compound introduces strong electron-withdrawing effects, increasing electrophilicity and resistance to nucleophilic attack compared to non-fluorinated analogs like 2-phenoxyethyl propionate .
  • Solubility : Fluorination reduces water solubility but enhances lipid membrane permeability, a critical factor in pesticidal activity .
  • Thermal Stability: Fluorinated esters generally exhibit higher thermal stability; for example, Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate remains stable as a white powder under ambient conditions .

Preparation Methods

Nucleophilic Substitution: Alkylation of Pentafluorophenol

The nucleophilic substitution approach involves reacting pentafluorophenol with ethyl 2-bromopropanoate under basic conditions. This method leverages the high acidity of pentafluorophenol (pKa ≈ 5.5) to facilitate deprotonation, forming a phenoxide ion that displaces bromide from the propanoate derivative.

Reaction Mechanism and Stoichiometry

The reaction proceeds via an SN2 mechanism , where the phenoxide ion attacks the electrophilic carbon adjacent to the bromine atom. Key parameters include:

  • Base selection : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used to generate the phenoxide intermediate.
  • Solvent systems : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity and reaction homogeneity.
  • Molar ratios : A 1:1.2 molar ratio of ethyl 2-bromopropanoate to pentafluorophenol ensures complete conversion, with excess base (1.5–2.0 equiv) to drive equilibrium.

Optimization and Yield Data

Experimental trials from patent CN105669804A demonstrate that refluxing at 80°C for 12 hours in THF achieves a 78–82% yield. Impurities, such as unreacted starting material or di-alkylated byproducts, are minimized by controlling the reaction temperature and stoichiometry. Post-reaction workup involves:

  • Acidification : Adding dilute HCl to quench excess base.
  • Extraction : Dichloromethane or ethyl acetate isolates the product.
  • Crystallization : Cooling the organic phase to 0–5°C precipitates high-purity product (≥98% by HPLC).
Table 1: Nucleophilic Substitution Performance Metrics
Parameter Value/Detail Source Citation
Yield 78–82%
Purity ≥98%
Reaction Time 12 hours
Optimal Temperature 80°C

Mitsunobu Reaction: Etherification via Reductive Coupling

The Mitsunobu reaction offers a mild alternative for forming the phenoxypropanoate bond, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling of pentafluorophenol with ethyl 2-hydroxypropanoate.

Mechanistic Insights

This method operates through a redox-driven mechanism :

  • DEAD oxidizes PPh₃ to triphenylphosphine oxide, generating a protonated intermediate.
  • The hydroxypropanoate is activated, enabling nucleophilic attack by pentafluorophenol.

Scalability and Practical Considerations

Patent CN102977010A highlights the use of anhydrous dichloromethane at 0–5°C to suppress side reactions, achieving yields of 85–89%. Key advantages include:

  • Low temperature requirements : Reduces thermal degradation of sensitive intermediates.
  • Broad solvent compatibility : Toluene or methyl tert-butyl ether (MTBE) are viable alternatives.
Table 2: Mitsunobu Reaction Optimization
Parameter Value/Detail Source Citation
Yield 85–89%
Catalyst System DEAD/PPh₃ (1:1 molar ratio)
Solvent Dichloromethane
Temperature 0–5°C

Ullmann Coupling: Copper-Catalyzed Arylation

Ullmann coupling employs copper(I) catalysts to mediate the cross-coupling of pentafluorophenol with ethyl 2-iodopropanoate. This method is advantageous for substrates prone to elimination under basic conditions.

Catalytic Cycle and Ligand Effects

The reaction proceeds via a copper(I)-phenoxide intermediate , with ligands such as 1,10-phenanthroline accelerating oxidative addition and reductive elimination. Patent CN102977010A reports using cuprous iodide (CuI) in dimethyl sulfoxide (DMSO) at 100°C, yielding 70–75% product.

Challenges and Mitigation Strategies

  • Byproduct formation : Homocoupling of aryl halides is suppressed by maintaining a 1:1.1 halide-to-phenol ratio.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance copper solubility and catalytic activity.
Table 3: Ullmann Coupling Parameters
Parameter Value/Detail Source Citation
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline
Yield 70–75%
Temperature 100°C

Comparative Analysis of Methodologies

Yield and Purity

  • Nucleophilic substitution provides moderate yields but requires stringent temperature control.
  • Mitsunobu reaction achieves higher yields but incurs higher costs due to stoichiometric phosphine use.
  • Ullmann coupling is less efficient but avoids strong bases, making it suitable for acid-sensitive substrates.

Industrial Applicability

  • Nucleophilic substitution is preferred for large-scale production due to lower catalyst costs.
  • Mitsunobu reaction is reserved for high-value intermediates where purity is critical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(pentafluorophenoxy)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pentafluorophenoxy-containing esters typically involves nucleophilic aromatic substitution (SNAr) between pentafluorophenol and an activated ethyl propanoate derivative. A plausible route includes:

Activation : React ethyl 2-bromopropanoate with pentafluorophenol in anhydrous acetone under reflux.

Base Selection : Use potassium carbonate (K₂CO₃) as a mild base to deprotonate the phenol and facilitate substitution .

Purification : Isolate the product via vacuum distillation or column chromatography.

  • Key Variables : Solvent polarity (e.g., acetone vs. DMF), temperature (40–80°C), and stoichiometric ratios (1:1.2 phenol:alkylating agent) significantly impact yields. Side reactions, such as ester hydrolysis, are minimized under anhydrous conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : The five distinct fluorine signals in the aromatic region (δ ~140–160 ppm) confirm the pentafluorophenoxy group.
  • ¹H NMR : The ethyl ester protons (triplet at δ ~1.3 ppm for CH₃ and quartet at δ ~4.2 ppm for CH₂) and propanoate methylene (multiplet at δ ~4.5 ppm) are diagnostic.
  • IR : Stretching frequencies at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-F) validate functional groups.
  • HRMS : A molecular ion peak at m/z 282.03 ([M+H]⁺) confirms the molecular formula C₁₁H₇F₅O₃ .

Q. What are the key physicochemical properties (solubility, stability) of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Highly lipophilic (logP ~3.5) due to the pentafluorophenoxy group. Soluble in acetone, DCM, and THF; sparingly soluble in water (<0.1 mg/mL).
  • Stability : Stable under inert atmospheres but prone to hydrolysis in aqueous basic conditions (pH >10). Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the electronic nature of the pentafluorophenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing pentafluorophenoxy group activates the adjacent ester carbonyl toward nucleophilic attack. Computational studies (DFT) suggest:

  • Electrophilicity : The carbonyl carbon’s partial positive charge increases by ~15% compared to non-fluorinated analogs.
  • Kinetics : Second-order rate constants (k₂) for aminolysis are 3–5× higher than phenyl-substituted analogs.
  • Experimental Validation : Monitor reactions via TLC or HPLC using dansyl chloride as a fluorescent probe for primary amines .

Q. What strategies can resolve contradictions in bioactivity data between this compound and structurally similar compounds?

  • Methodological Answer :

SAR Analysis : Compare substituent effects using analogs (e.g., ethyl 2-(3-fluoro-4-nitrophenyl)propanoate vs. This compound) in enzyme inhibition assays .

Crystallography : Resolve binding modes via X-ray co-crystallography with target proteins (e.g., acetylcholinesterase).

Metabolic Profiling : Use LC-MS to identify metabolites that may explain divergent activities (e.g., de-esterification or fluorophore formation) .

Q. How can computational modeling predict the environmental fate or toxicity of this compound?

  • Methodological Answer :

  • QSAR Models : Input molecular descriptors (logP, polar surface area) into EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR).
  • Molecular Dynamics : Simulate interactions with lipid bilayers to assess bioaccumulation potential.
  • In Silico Docking : Predict binding to non-target proteins (e.g., cytochrome P450) using AutoDock Vina .

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